GW406108X
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Overview
Description
GW406108X is a specific inhibitor of Kinesin-12 (Kif15) and Unc-51-like autophagy activating kinase 1 (ULK1). It is known for its potent autophagy inhibition properties, showing ATP competitive inhibition against ULK1 with a pIC50 of 6.37 (427 nM). This compound inhibits ULK1 kinase activity and blocks autophagic flux without affecting the upstream signaling kinases mammalian target of rapamycin complex 1 (mTORC1) and AMP-activated protein kinase (AMPK) .
Preparation Methods
The synthetic routes and reaction conditions for GW406108X are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C20H11Cl2NO4 and a molecular weight of 400.21 g/mol . The compound is typically prepared in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (124.93 mM) with ultrasonic assistance .
Chemical Reactions Analysis
GW406108X primarily undergoes inhibition reactions, specifically targeting Kinesin-12 and ULK1. It shows ATP competitive inhibition against ULK1 and inhibits ULK1 kinase activity. The compound also inhibits VPS34 and AMPK with pIC50 values of 6.34 (457 nM) and 6.38 (417 nM), respectively . The major products formed from these reactions are the inhibited forms of the target proteins, leading to the blockage of autophagic flux .
Scientific Research Applications
GW406108X has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a potent autophagy inhibitor, making it valuable in studies related to cellular homeostasis and autophagy-related diseases. The compound is also utilized in cancer research, as autophagy plays a crucial role in cancer cell survival and resistance to chemotherapy . Additionally, this compound is used in neurodegenerative disease research, as autophagy dysfunction is linked to conditions such as Parkinson’s and Alzheimer’s diseases .
Mechanism of Action
GW406108X exerts its effects by competitively inhibiting ATP binding to ULK1, thereby inhibiting ULK1 kinase activity and blocking autophagic flux. This inhibition occurs without affecting the upstream signaling kinases mTORC1 and AMPK . The compound also inhibits Kinesin-12 (Kif15), which is involved in cellular processes such as mitosis and intracellular transport .
Comparison with Similar Compounds
GW406108X is compared with other autophagy inhibitors such as GW837331X. Both compounds inhibit ULK1 kinase activity and block autophagy in cells without affecting mTORC1 and AMPK activity . this compound is unique in its dual inhibition of Kinesin-12 and ULK1, making it a valuable tool for studying the interplay between autophagy and cellular transport mechanisms .
Properties
IUPAC Name |
(3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTUKRBLWOHYIL-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC(=C(C(=C4)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC(=C(C(=C4)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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